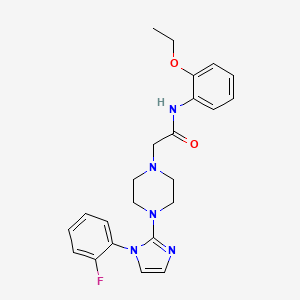

N-(2-ethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H26FN5O2 and its molecular weight is 423.492. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-ethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C_{24}H_{29}F_{N}_{4}O_{2}. The compound features an ethoxyphenyl group, a piperazine moiety, and an imidazole derivative, which contribute to its pharmacological profile.

Anticancer Properties

Research indicates that compounds with imidazole and piperazine structures often exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit various kinases involved in cancer progression. These compounds can act as inhibitors of receptor tyrosine kinases, which are critical in tumor growth and metastasis.

Neuropharmacological Activity

The piperazine moiety in the compound suggests potential neuropharmacological effects. Studies on related compounds have demonstrated anticonvulsant activity in animal models, indicating that modifications to the piperazine structure can significantly influence efficacy.

Case Study: Anticonvulsant Activity

In a study evaluating N-piperazine derivatives, it was found that modifications increased lipophilicity, enhancing central nervous system penetration and resulting in improved anticonvulsant effects. For example, compounds with higher clogP values exhibited prolonged activity at four hours post-administration compared to less lipophilic counterparts .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds provides insights into optimizing biological activity:

- Piperazine Substitution : Variations in the piperazine ring can alter binding affinity to target proteins.

- Imidazole Positioning : The position of substituents on the imidazole ring affects its interaction with kinase targets.

- Ethoxy Group Influence : The ethoxy group enhances lipophilicity, which may improve bioavailability.

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : Starting from 2-fluoroaniline, the imidazole is synthesized via a condensation reaction.

- Piperazine Attachment : The piperazine moiety is introduced through nucleophilic substitution.

- Final Acetamide Formation : The acetamide group is added through acylation reactions.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of N-(2-ethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is C23H26FN5O2 with a molecular weight of approximately 411.48 g/mol. The compound features a complex structure that includes an ethoxyphenyl group, an imidazole moiety, and a piperazine ring, which are known to influence its pharmacological properties.

Antidepressant Activity

Recent studies suggest that compounds similar to this compound exhibit antidepressant-like effects. Research indicates that modifications in the piperazine and imidazole components can enhance interaction with serotonin receptors, potentially leading to increased efficacy in treating depression and anxiety disorders .

Anticancer Properties

The compound has been investigated for its potential anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The imidazole ring is particularly noted for its role in targeting specific kinases involved in cancer proliferation .

Neuroprotective Effects

This compound has also been explored for neuroprotective applications. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Receptor Modulation

This compound acts as a positive allosteric modulator at GABA-A receptors, which are crucial for mediating inhibitory neurotransmission in the brain. By enhancing GABAergic signaling, it may provide therapeutic benefits in conditions characterized by excessive neuronal excitability .

Metabolic Stability

Studies on metabolic stability have shown that the incorporation of fluorine atoms into the structure can significantly enhance the metabolic profile of related compounds. This suggests that this compound might exhibit improved pharmacokinetic properties, leading to better bioavailability and efficacy .

Case Studies and Research Findings

化学反応の分析

Amide Hydrolysis and Stability

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine. For example:

This compoundH+/OH−2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetic acid+2-ethoxyaniline

This reaction is critical for prodrug activation or metabolic pathways. Stability studies on similar acetamides show resistance to hydrolysis at physiological pH but susceptibility under extreme conditions .

Piperazine Functionalization

The piperazine ring participates in nucleophilic substitutions and alkylation reactions. For instance:

-

Quaternary Ammonium Salt Formation :

Reaction with methyl iodide in the presence of a base yields a quaternary ammonium derivative, enhancing water solubility. -

Acylation :

The secondary amine reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides, altering pharmacokinetic properties.

Imidazole Reactivity

The 1H-imidazole-2-yl group undergoes:

-

Coordination with Metal Ions :

Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes that may modulate biological activity . -

Electrophilic Substitution :

Halogenation or nitration at the 4- or 5-position of the imidazole ring under controlled conditions .

Aromatic Substitution Reactions

-

2-Fluorophenyl Group :

The fluorine substituent directs electrophilic substitution to the meta position. Nitration or sulfonation proceeds sluggishly due to deactivation . -

2-Ethoxyphenyl Group :

Demethylation via metabolic CYP450 enzymes converts the ethoxy group to a hydroxyl group, forming a catechol derivative .

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperazine coupling | TBTU, DIPEA, DCM, 0°C → RT | 72–85 | |

| Acetamide formation | NEt₃, THF, reflux, 12 h | 68 |

Metabolic Transformations

In vitro studies on structurally related compounds reveal:

-

O-Deethylation : Conversion of the ethoxy group to hydroxy by liver microsomes .

-

Imidazole Hydroxylation : Oxidative metabolism at the imidazole ring, forming inactive metabolites .

Stability Under Oxidative Conditions

The compound exhibits moderate stability toward H₂O₂ and peroxides, with degradation primarily at the piperazine and imidazole rings .

Comparative Reactivity Table

特性

IUPAC Name |

N-(2-ethoxyphenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN5O2/c1-2-31-21-10-6-4-8-19(21)26-22(30)17-27-13-15-28(16-14-27)23-25-11-12-29(23)20-9-5-3-7-18(20)24/h3-12H,2,13-17H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBLYRFAUIZZGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。